2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine 2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18345241
InChI: InChI=1S/C7H8BNO4/c10-8(11)5-1-2-9-7-6(5)12-3-4-13-7/h1-2,10-11H,3-4H2
SMILES:
Molecular Formula: C7H8BNO4
Molecular Weight: 180.96 g/mol

2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine

CAS No.:

Cat. No.: VC18345241

Molecular Formula: C7H8BNO4

Molecular Weight: 180.96 g/mol

* For research use only. Not for human or veterinary use.

2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine -

Specification

Molecular Formula C7H8BNO4
Molecular Weight 180.96 g/mol
IUPAC Name 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylboronic acid
Standard InChI InChI=1S/C7H8BNO4/c10-8(11)5-1-2-9-7-6(5)12-3-4-13-7/h1-2,10-11H,3-4H2
Standard InChI Key KTNFVCOZTGBOIE-UHFFFAOYSA-N
Canonical SMILES B(C1=C2C(=NC=C1)OCCO2)(O)O

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s bicyclic framework consists of a pyridine ring fused to a 1,4-dioxane moiety, with a boronic acid (-B(OH)₂) group at the 8-position. This arrangement creates a planar aromatic system with electron-deficient regions (pyridine) and electron-rich oxygen atoms (dioxane), facilitating diverse intermolecular interactions.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₈BNO₄
Molecular Weight180.96 g/mol
SMILES NotationB(C1=C2C(=NC=C1)OCCO2)(O)O
InChI KeyHSIMPSRXFOCKQV-UHFFFAOYSA-N
LogP (Partition Coefficient)1.51

The boronic acid group enhances solubility in polar solvents and enables covalent bonding with diols, a property exploited in sensor design and prodrug development .

Synthesis Methods

Suzuki-Miyaura Cross-Coupling

The primary synthesis route involves the Suzuki-Miyaura reaction, which couples the boronic acid moiety with aryl halides using palladium catalysts. This method achieves high yields (70–93%) under mild conditions.

Representative Procedure:

  • Reactants: 8-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine and pinacol borane.

  • Catalyst: Pd(PPh₃)₄ (1–2 mol%).

  • Base: Na₂CO₃ or K₃PO₄.

  • Solvent: Tetrahydrofuran (THF) or dioxane.

  • Conditions: 80–100°C, 12–24 hours .

Table 2: Industrial Synthesis Optimization

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes C–B bond formation
Pressure1–2 atmEnhances catalyst activity
Flow Rate (CFR*)5–10 mL/minReduces side reactions
*Continuous Flow Reactor.

Reactivity and Chemical Transformations

Boronic Acid-Mediated Reactions

The boronic acid group participates in:

  • Transmetalation: Key step in Suzuki couplings, forming C–C bonds with aryl halides .

  • Diol Complexation: Reversible binding to vicinal diols (e.g., saccharides), enabling glucose sensing applications .

  • Protodeboronation: Acid-catalyzed removal of the boronic acid group, yielding 2,3-dihydro-1,4-dioxino[2,3-b]pyridine .

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration and sulfonation at the 5- and 7-positions due to electron-withdrawing effects from the dioxane oxygen atoms .

Applications in Medicinal Chemistry

Anticancer Agent Development

Derivatives of this compound exhibit antiproliferative activity. For example:

  • Benzenesulfonamide Analogues: Inhibit carbonic anhydrase IX (CA-IX), a tumor-associated enzyme, with IC₅₀ values <1 μM .

  • Deuterated Form (D4): Used in pharmacokinetic studies to trace metabolite pathways in vivo .

Table 3: Biological Activity of Selected Derivatives

DerivativeTargetIC₅₀ (μM)Source
8-(4-Fluorophenyl)PARP10.88
8-(Pyridin-3-yl)CA-IX0.65
Deuterated (D4)Metabolic TracingN/A

Material Science Applications

Sensor Design

The boronic acid group’s affinity for diols enables glucose-selective fluorescent sensors. For instance, coupling with anthracene derivatives produces probes with >100-fold fluorescence enhancement upon glucose binding .

Polymer Functionalization

Incorporating the compound into polyurethanes improves thermal stability (T₅% degradation >300°C) and adhesion properties .

Recent Research Advancements

Isotopic Labeling Studies

Deuterated analogs (e.g., 2,3-dihydro-8-(boronic acid)-1,4-dioxino[2,3-b]pyridine-d4) facilitate mass spectrometry-based metabolic profiling, elucidating degradation pathways in hepatic microsomes .

Catalysis

Pd-complexed derivatives catalyze C–N bond formation in aziridines, achieving enantioselectivities >99% ee in asymmetric syntheses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator